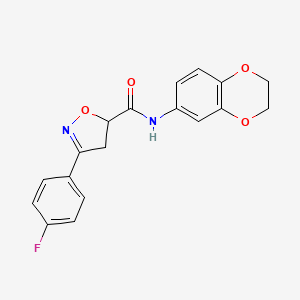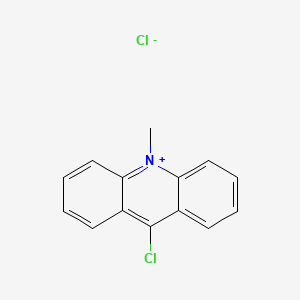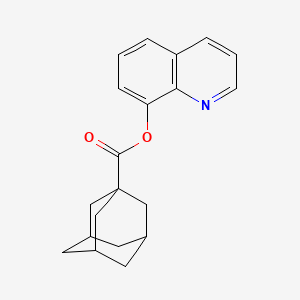
4-Bromo-1,3-diphenylbut-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1,3-diphenylbut-2-en-1-one is an organic compound with the molecular formula C₁₆H₁₃BrO It is characterized by a bromine atom attached to a butenone structure, which is further substituted with two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,3-diphenylbut-2-en-1-one typically involves the bromination of 1,3-diphenylbut-2-en-1-one. This reaction can be carried out using bromine (Br₂) in an organic solvent such as chloroform (CHCl₃) or carbon tetrachloride (CCl₄) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1,3-diphenylbut-2-en-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the double bond or the carbonyl group can yield different reduced products.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products:
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
4-Bromo-1,3-diphenylbut-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1,3-diphenylbut-2-en-1-one involves its interaction with specific molecular targets. The bromine atom and the conjugated system of the compound allow it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect cellular pathways and processes, contributing to the compound’s observed biological activities .
Comparison with Similar Compounds
1,3-Diphenylbut-2-en-1-one: Lacks the bromine atom, resulting in different reactivity and properties.
4,4-Diphenyl-3-buten-2-one: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
Properties
CAS No. |
5247-74-5 |
|---|---|
Molecular Formula |
C16H13BrO |
Molecular Weight |
301.18 g/mol |
IUPAC Name |
4-bromo-1,3-diphenylbut-2-en-1-one |
InChI |
InChI=1S/C16H13BrO/c17-12-15(13-7-3-1-4-8-13)11-16(18)14-9-5-2-6-10-14/h1-11H,12H2 |
InChI Key |
GTWVKXCFFOTWRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B14161378.png)
![N-(2-fluorophenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14161393.png)

![N-benzyl-2-[3-(4-benzylpiperidin-1-yl)quinoxalin-2-yl]-2-cyanoacetamide](/img/structure/B14161406.png)





![Imino-[4-methoxycarbonyl-1-(4-methoxycarbonylphenyl)-2-oxo-pyrrol-3-ylidene]azanium](/img/structure/B14161439.png)
![Methyl 3-[(3-chlorobenzoyl)amino]-4-methylbenzoate](/img/structure/B14161444.png)
![({[(4-Methylphenyl)amino]carbonyl}amino)acetic acid](/img/structure/B14161445.png)


